1-cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine 1-cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10917066
InChI: InChI=1S/C18H28N2O2/c1-21-17-7-8-18(22-2)15(13-17)14-19-9-11-20(12-10-19)16-5-3-4-6-16/h7-8,13,16H,3-6,9-12,14H2,1-2H3
SMILES: COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3CCCC3
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol

1-cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine

CAS No.:

Cat. No.: VC10917066

Molecular Formula: C18H28N2O2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine -

Specification

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
IUPAC Name 1-cyclopentyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine
Standard InChI InChI=1S/C18H28N2O2/c1-21-17-7-8-18(22-2)15(13-17)14-19-9-11-20(12-10-19)16-5-3-4-6-16/h7-8,13,16H,3-6,9-12,14H2,1-2H3
Standard InChI Key ANKAPOMHNSPZHH-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3CCCC3
Canonical SMILES COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3CCCC3

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s core consists of a six-membered piperazine ring, a diazacyclohexane scaffold known for its conformational flexibility and ability to engage in hydrogen bonding. The cyclopentyl group, a five-membered saturated hydrocarbon ring, introduces significant steric bulk and lipophilicity at one nitrogen atom. In contrast, the 2,5-dimethoxybenzyl substituent contributes aromaticity and electron-rich regions due to the methoxy (-OCH₃) groups at positions 2 and 5 of the benzene ring. These substituents collectively influence the molecule’s three-dimensional conformation, solubility, and interaction with biological targets .

The molecular formula is deduced as C₁₈H₂₈N₂O₂, with a calculated molecular weight of 304.43 g/mol. The exact mass, determined via high-resolution mass spectrometry (HRMS), would theoretically align with 304.2152 Da. Key physicochemical parameters include a predicted logP (partition coefficient) of approximately 2.5–3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration, and a polar surface area (PSA) of 33.7 Ų, reflecting limited hydrogen-bonding capacity .

Synthetic Precursors and Analogues

Structurally related compounds, such as 1-(4-bromo-2,5-dimethoxybenzyl)piperazine (PubChem CID: 43090477), share the 2,5-dimethoxybenzyl motif but differ in their N-substituents . These analogues highlight the synthetic versatility of piperazine, where modular substitutions enable tailored biological activity. For instance, replacing the bromine atom in the aforementioned analogue with a cyclopentyl group alters steric and electronic profiles, potentially enhancing receptor binding specificity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine likely follows a two-step alkylation strategy, as outlined in protocols for analogous piperazine derivatives .

  • Formation of the 2,5-Dimethoxybenzyl Substituent:
    Benzylation of piperazine begins with the reaction of 2,5-dimethoxybenzyl chloride with piperazine hexahydrate in ethanol under reflux. This step selectively substitutes one nitrogen atom, yielding 1-(2,5-dimethoxybenzyl)piperazine. Temperature control (65°C) minimizes di-substitution byproducts .

  • Cyclopentyl Group Introduction:
    The second nitrogen is alkylated using cyclopentyl bromide or chloride in the presence of a base such as potassium carbonate. Microwave-assisted synthesis may enhance yield (up to 95%) by accelerating reaction kinetics and reducing side products like 1,4-dicyclopentylpiperazine .

Purification and Characterization

Crude product purification involves recrystallization from ethanol or chromatographic techniques (e.g., silica gel column chromatography). Analytical confirmation employs:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and molecular ion detection.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR reveals distinct signals for cyclopentyl (δ 1.5–2.1 ppm, multiplet) and methoxy groups (δ 3.7–3.8 ppm, singlet) .

Pharmacological Profile

Mechanism of Action

Piperazine derivatives exhibit diverse biological activities mediated by interactions with neurotransmitter systems. For example, piperazine itself acts as a GABA receptor agonist, inducing flaccid paralysis in helminths . In contrast, 1-acyl-4-benzyl-2,5-dimethylpiperazine derivatives demonstrate CCR1 antagonist activity, implicating them in inflammatory disease modulation .

For 1-cyclopentyl-4-(2,5-dimethoxybenzyl)piperazine, the 2,5-dimethoxybenzyl group may confer affinity for serotonin (5-HT) receptors, analogous to psychedelic phenethylamines (e.g., 2C-B). Meanwhile, the cyclopentyl moiety could enhance binding to dopamine D₂-like receptors due to its steric resemblance to bulky antipsychotic pharmacophores .

In Vitro and Preclinical Data

While direct studies are lacking, structurally similar compounds provide preliminary insights:

  • CCR1 Antagonism: 1-Acyl-4-benzyl-2,5-dimethylpiperazines inhibit CCR1 with IC₅₀ values <100 nM, reducing leukocyte migration in murine inflammation models .

  • Neurotransmitter Receptor Modulation: N-substituted piperazines exhibit Ki values of 10–100 nM at 5-HT₂A and D₂ receptors, suggesting psychoactive potential .

Analytical Characterization

Spectroscopic Techniques

  • Infrared Spectroscopy (IR): Methoxy C-O stretches appear at 1,240–1,260 cm⁻¹, while aromatic C-H bends occur near 750–800 cm⁻¹ .

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve the compound from impurities, yielding retention times of 8–10 minutes under gradient elution .

Regulatory and Forensic Considerations

The United Nations Office on Drugs and Crime (UNODC) recommends GC-MS and LC-MS/MS for piperazine identification in seized materials. Fragmentation patterns include dominant ions at m/z 178 (cyclopentyl loss) and m/z 121 (2,5-dimethoxybenzyl) .

Future Research Directions

  • Target Deconvolution: High-throughput screening against receptor panels to identify primary targets.

  • ADME Profiling: Assessment of bioavailability, metabolic stability, and CNS penetration.

  • Analog Synthesis: Exploring halogenated or fluorinated variants to optimize pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator